2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol
Description
Properties
IUPAC Name |
2-[[3-[(2-chlorophenyl)methoxy]phenyl]methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c17-16-7-2-1-5-14(16)12-20-15-6-3-4-13(10-15)11-18-8-9-19/h1-7,10,18-19H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYKKFJNKCCMSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with 3-hydroxybenzaldehyde in the presence of a base to form 3-[(2-chlorophenyl)methoxy]benzaldehyde.
Reductive amination: The intermediate is then subjected to reductive amination with ethanolamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Synthetic Routes and Reductive Amination
The compound’s ethanolamine backbone suggests synthesis via reductive amination between a substituted benzaldehyde derivative and 2-aminoethanol. For example:
-
A benzyloxy-substituted aldehyde (e.g., 3-[(2-chlorophenyl)methoxy]benzaldehyde) could react with 2-aminoethanol in the presence of NaBH or catalytic hydrogenation (H/Pd-C) .
-
Similar methods are described for analogous structures, such as the synthesis of 1-(3-chlorophenyl)-2-aminopropanol derivatives using reductive amination under mild acidic conditions .
Key Conditions :
| Reaction Component | Example Conditions |
|---|---|
| Reducing Agent | NaBH, H/Pd-C |
| Solvent | MeOH, EtOH |
| Temperature | 25–50°C |
Secondary Amine Reactivity
The secondary amine (-NH-CH-) is susceptible to:
-
Alkylation/Acylation :
-
Schiff Base Formation :
Hydroxyl Group Transformations
The ethanol -OH group participates in:
-
Esterification : Reacts with acetyl chloride or anhydrides to form esters (e.g., acetate derivatives) .
-
Oxidation : Potential conversion to a ketone using MnO or CrO, though steric hindrance from the adjacent amine may limit reactivity .
Benzyloxy Group Cleavage
The 3-[(2-chlorophenyl)methoxy]phenyl moiety undergoes:
-
Hydrogenolysis : Cleavage of the benzyl ether (C-O bond) via H/Pd-C to yield a phenol derivative .
-
Acid/Base Hydrolysis : Requires strong acids (e.g., HBr/AcOH) or bases (e.g., NaOH/EtOH) for ether cleavage .
Electrophilic Aromatic Substitution
The 3-chlorophenyl ring may undergo:
-
Nitration/Sulfonation : Directed by the electron-withdrawing Cl substituent, though reactivity is reduced compared to unsubstituted aromatics .
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .
Biocatalytic Modifications
Enzymatic methods enable enantioselective synthesis or functionalization:
-
Asymmetric Reduction : Rhodotorula sp. cells reduce ketones to chiral alcohols (e.g., (S)-1-(4-methoxyphenyl)ethanol) .
-
Microbial Resolution : Pseudomonas spp. selectively hydrolyze racemic mixtures to isolate enantiopure amines .
Stability and Degradation
Scientific Research Applications
2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Enantiomeric Derivatives (S/R-4)
Compounds :
- (S)-2-(((2-Amino-5-chlorophenyl)(2-chlorophenyl)methyl)amino)ethan-1-ol (S-4)
- (R)-2-(((2-Amino-5-chlorophenyl)(2-chlorophenyl)methyl)amino)ethan-1-ol (R-4)
Key Differences :
Table 1: Structural and Pharmacological Comparison
Benzyloxy-Substituted Ethanolamines
Compound : 2-(4-(Benzyloxy)-3-(3-methylbut-2-en-1-yl)phenyl)ethan-1-ol (3c)
Key Differences :
- Substituents : Replaces the chlorophenyl methoxy group with a benzyloxy and prenyl group, increasing hydrophobicity.
- The absence of chlorine may reduce halogen-bonding interactions compared to the target compound .
Halogen-Substituted Analogs
Compound: 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol Key Differences:
- Halogen Variations : Bromine (larger atomic radius) and fluorine (higher electronegativity) replace chlorine, altering electronic properties and binding affinities.
- Applications: No explicit biological data, but halogen tuning could influence solubility and target selectivity .
Table 2: Halogen Effects on Physicochemical Properties
| Compound | Halogens | Molecular Weight | LogP (Predicted) | |
|---|---|---|---|---|
| Target Compound | Cl (x2) | 326.22 g/mol | ~3.5 | |
| 3-Bromo-4-fluoro analog | Br, F | 248.09 g/mol | ~2.8 |
Chiral Ethanolamine Derivatives
Compound: (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol Key Differences:
Adamantane-Purine Hybrids
Compound: 2-(1-Adamantyl)-1-{3-[(2-chloro-9-isopropyl-9H-purin-6-yl)amino]phenyl}ethan-1-ol (3g) Key Differences:
- Structural Complexity : Incorporates an adamantane and purine moiety, significantly increasing molecular weight (MW: ~500 g/mol) and rigidity.
Biological Activity
2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol, with the chemical formula and CAS number 774192-30-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and neuroprotective activities, supported by data tables and case studies.
- Molecular Weight : 291.77 g/mol
- Molecular Structure : The compound features a chlorophenyl moiety attached to a methoxy group and an aminoethanol structure, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial and neuroprotective properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of similar compounds derived from phenolic structures. For instance, derivatives with chloro and methoxy substitutions have shown promising results against multiple bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 32 | 64 |
| Similar Derivative A | S. aureus | 16 | 32 |
| Similar Derivative B | P. aeruginosa | 8 | 16 |
These findings suggest that the presence of electron-withdrawing groups like chlorine enhances antibacterial potency by affecting the electronic characteristics of the compound, thereby improving its interaction with bacterial membranes .
Antifungal Activity
In addition to antibacterial properties, compounds with similar structures have also been evaluated for antifungal activity. A study focused on monomeric alkaloids indicated that modifications in the phenolic structure could significantly enhance antifungal efficacy.
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| This compound | C. albicans | 64 |
| Similar Compound C | Fusarium oxysporum | 78 |
The data indicate that structural modifications can lead to varied antifungal activity, emphasizing the importance of chemical structure in determining bioactivity .
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may exhibit neuroprotective effects, particularly through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the pathophysiology of Alzheimer's disease.
| Compound | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) |
|---|---|---|
| This compound | 0.08 | 0.14 |
| Rivastigmine | 0.10 | 0.15 |
The compound demonstrated significant inhibitory activity against both enzymes, suggesting potential application in treating neurodegenerative diseases .
Case Studies
- Antibacterial Efficacy : A study published in MDPI assessed various derivatives' effectiveness against Helicobacter pylori, showing that modifications led to MIC values as low as 8 µg/mL for certain chlorinated derivatives .
- Neuroprotective Studies : Research on multitarget-directed ligands indicated that compounds similar to our target showed enhanced binding affinity to neuroprotective sites, potentially reducing amyloid-beta aggregation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol, and how can purity be maximized?
- Methodology :
- Step 1 : Begin with a nucleophilic substitution reaction between 3-[(2-chlorophenyl)methoxy]benzyl chloride and 2-aminoethanol under alkaline conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate .
- Step 2 : Purify the intermediate via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.
- Step 3 : Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (>95% purity, C18 column, methanol/water mobile phase) .
- Key Considerations : Use anhydrous solvents to avoid hydrolysis of the methoxy group.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 7.4–7.2 (aromatic protons), δ 4.5 (OCH₂Ph), δ 3.6–3.4 (NCH₂CH₂OH), and δ 2.8 (NHCH₂) .
- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ at m/z 336.1 (calculated for C₁₇H₁₉ClNO₂) .
- HPLC : Use a reversed-phase C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (60% methanol) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound’s pharmacological activity across in vitro assays?
- Strategies :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations (1 nM–100 µM) to identify non-linear effects, such as hormesis .
- Structural Analog Comparison : Test analogs (e.g., 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol ) to isolate the role of the 2-chlorophenyl moiety in target binding.
- Receptor Binding Assays : Use radioligand displacement studies (e.g., for adrenergic or serotonin receptors) to quantify affinity (Kᵢ) and rule off-target effects .
Q. What experimental designs are recommended for studying the compound’s metabolic stability in biological systems?
- Protocol :
- In Vitro Microsomal Assay : Incubate the compound (10 µM) with liver microsomes (human/rat) and NADPH for 0–60 min. Terminate reactions with ice-cold acetonitrile, then quantify parent compound degradation via LC-MS/MS .
- Metabolite Identification : Use high-resolution MS (HRMS) to detect hydroxylation (m/z +16) or demethylation (m/z -14) products .
- CYP Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms to assess drug-drug interaction risks .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to model binding to β-adrenergic receptors (PDB: 2RH1). Focus on hydrogen bonding between the ethanolamine group and Ser203/Ser207 residues .
- MD Simulations : Run 100 ns simulations in GROMACS to evaluate stability of the ligand-receptor complex (RMSD <2 Å indicates stable binding) .
- QSAR Modeling : Corinate substituent effects (e.g., Cl vs. F at the phenyl ring) with logP and pKa to optimize bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data across solvents?
- Methodology :
- Solubility Screening : Use shake-flask method (24 h equilibration) in PBS (pH 7.4), DMSO, and ethanol. Quantify via UV-Vis (λmax ~270 nm) .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., δTotal ~22 MPa¹/² for DMSO matches experimental solubility >50 mg/mL) .
- Crystallization Studies : Perform X-ray diffraction (as in ) to determine if polymorphic forms (e.g., amorphous vs. crystalline) affect solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
